N-(2-benzylphenyl)-2-[3-(triazol-1-ylmethyl)piperidin-1-yl]acetamide
Description
N-(2-benzylphenyl)-2-[3-(triazol-1-ylmethyl)piperidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a benzylphenyl group, a triazolylmethyl group, and a piperidinyl group
Properties
IUPAC Name |
N-(2-benzylphenyl)-2-[3-(triazol-1-ylmethyl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c29-23(18-27-13-6-9-20(16-27)17-28-14-12-24-26-28)25-22-11-5-4-10-21(22)15-19-7-2-1-3-8-19/h1-5,7-8,10-12,14,20H,6,9,13,15-18H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVDYIPSLGYOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)NC2=CC=CC=C2CC3=CC=CC=C3)CN4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzylphenyl)-2-[3-(triazol-1-ylmethyl)piperidin-1-yl]acetamide typically involves multiple steps:
Formation of the Benzylphenyl Intermediate: The initial step involves the synthesis of the 2-benzylphenyl intermediate through a Friedel-Crafts alkylation reaction.
Introduction of the Triazolylmethyl Group: The triazolylmethyl group is introduced via a click chemistry reaction, specifically a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Formation of the Piperidinyl Group: The piperidinyl group is incorporated through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the target acetamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can occur at the triazolylmethyl group, potentially converting it to a triazoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid derivatives.
Reduction Products: Triazoline derivatives.
Substitution Products: Various substituted piperidinyl derivatives.
Scientific Research Applications
N-(2-benzylphenyl)-2-[3-(triazol-1-ylmethyl)piperidin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-benzylphenyl)-2-[3-(triazol-1-ylmethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolylmethyl group is known to facilitate binding to metal ions, which can modulate the activity of metalloenzymes. Additionally, the piperidinyl group may interact with neurotransmitter receptors, influencing signal transduction pathways in the nervous system.
Comparison with Similar Compounds
N-(2-benzylphenyl)-2-[3-(triazol-1-ylmethyl)piperidin-1-yl]ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.
N-(2-benzylphenyl)-2-[3-(triazol-1-ylmethyl)piperidin-1-yl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness: N-(2-benzylphenyl)-2-[3-(triazol-1-ylmethyl)piperidin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazolylmethyl group, in particular, enhances its potential for binding to metal ions and interacting with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
